Perfluorophenyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

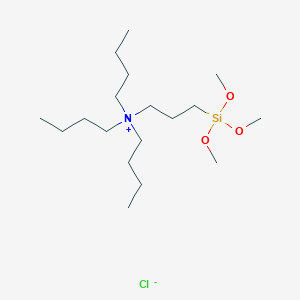

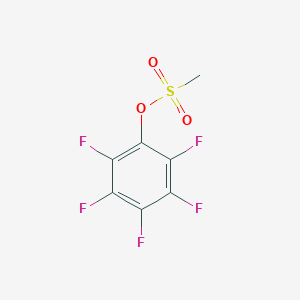

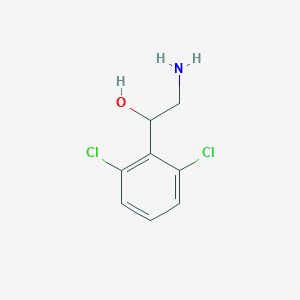

Perfluorophenyl methanesulfonate, also known as Pentafluorophenyl methanesulphonate, is a chemical compound with the molecular formula C7H3F5O3S . It has a molecular weight of 262.16 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl methanesulfonate .

Synthesis Analysis

The synthesis of perfluorophenylsulfides, which are structurally similar to perfluorophenyl methanesulfonate, has been achieved through the thiolation of trimethyl (perfluorophenyl)silanes and thiosulfonates . This method was shown to provide an efficient way to construct the perfluorophenyl–sulfur bond under mild metal-free reaction conditions .Molecular Structure Analysis

The molecular structure of perfluorophenyl methanesulfonate is characterized by the presence of a methanesulfonate group attached to a pentafluorophenyl ring . The InChI code for this compound is 1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 .Physical And Chemical Properties Analysis

Perfluorophenyl methanesulfonate is a liquid at room temperature . It has a melting point of over 110 degrees Celsius . The compound is stored at temperatures between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

1. Proton Exchange Membrane (PEM) Fuel Cells Perfluorophenyl methanesulfonate may be used in the synthesis of new perfluorinated monomers which bear acidic groups for proton transport. These monomers can be tailored for potential applications in PEM fuel cells, which are a type of fuel cell being developed for transport applications as well as for stationary fuel cell applications .

Fluorinated Porous Organic Networks (F-PONs)

This compound could contribute to the development of F-PONs with high fluorine content and robust nanoporous architecture. Such networks have unique properties and applications, including gas storage, separation processes, and catalysis .

Chromatography

Perfluorophenyl methanesulfonate might be involved in the synthesis of stationary phases for chromatography. These phases can provide unique separation capabilities due to their high fluorine content, potentially leading to new applications in analytical chemistry .

Safety and Hazards

Perfluorophenyl methanesulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its mist, vapors, or spray . Protective clothing, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Perfluorinated compounds like perfluorophenyl methanesulfonate have potential applications in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are areas of ongoing research . These compounds could potentially be used in vacuum polymerization techniques and could contribute to the development of more efficient and environmentally friendly energy technologies .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSIBVWMPYUPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382520 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorophenyl methanesulfonate | |

CAS RN |

161912-36-3 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)